4-Ethoxy-2-methylquinolin-6-amine

Antitubercular Mycobacterium tuberculosis Cytochrome bc1

Researchers requiring a structurally authenticated 4-alkoxy-2-methylquinolin-6-amine for antitubercular or anticancer programs often encounter analogs lacking the critical 4-ethoxy group, which compromises target engagement at cytochrome bc₁ or disrupts tubulin-binding assays. 4-Ethoxy-2-methylquinolin-6-amine (CAS 657391-67-8) directly addresses this gap. • Targets cytochrome bc₁ complex in M. tuberculosis with submicromolar MIC values. • Disrupts tubulin polymerization in HeLa & PC3 cells; benchmarked against colchicine in NCI-60 panel. • Serves as a defined kinase inhibitor scaffold per EP2680844B1. Supplied with full analytical documentation; available from stock for immediate dispatch.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 657391-67-8
Cat. No. B11894851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-methylquinolin-6-amine
CAS657391-67-8
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCOC1=C2C=C(C=CC2=NC(=C1)C)N
InChIInChI=1S/C12H14N2O/c1-3-15-12-6-8(2)14-11-5-4-9(13)7-10(11)12/h4-7H,3,13H2,1-2H3
InChIKeyXMYRAKYETFBGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-methylquinolin-6-amine Structure & Characteristics


4-Ethoxy-2-methylquinolin-6-amine (C₁₂H₁₄N₂O, MW 202.25 g/mol, CAS 657391-67-8) is a 4-alkoxy-substituted quinoline-6-amine bearing an ethoxy group at the 4-position, a methyl group at the 2-position, and a primary amine at the 6-position of the quinoline scaffold . This substitution pattern places it within a class of compounds under investigation for antimycobacterial and anticancer applications [1]. The compound is commercially available from multiple chemical suppliers as a research reagent, typically in the 97–98% purity range .

Scaffold
4-Alkoxy-2-methylquinolin-6-amine core for structure-activity studies
Research Context
Antimycobacterial and kinase inhibition screening
Procurement
Research reagent, typical purity 97–98%

4-Ethoxy-2-methylquinolin-6-amine Sourcing & Substitution


Within the quinolin-6-amine class, minor structural modifications produce large differences in biological target engagement, potency, and physicochemical properties. For example, the presence of a 4-alkoxy substituent is critical for antimycobacterial activity targeting the cytochrome bc₁ complex [1], while substitution pattern at the 2- and 4-positions directly impacts kinase inhibition profiles and cellular permeability [2]. Procurement of a close analog such as 2-methylquinolin-6-amine (lacking the 4-ethoxy group) or 4-ethoxyquinoline (lacking the 6-amine) will not replicate the specific binding interactions or assay performance documented for the title compound. The quantitative evidence in Section 3 establishes why this particular substitution pattern cannot be interchanged with generic alternatives.

4-H Analog Lacks 4-ethoxy group; antimycobacterial activity may not transfer from this chemotype
Missing 6-Amine 4-Ethoxyquinoline analogs may show different kinase binding and cellular permeability
Generic Quinoline Assay performance and target engagement may shift significantly without this substitution pattern

4-Ethoxy-2-methylquinolin-6-amine Comparative Evidence


Antimycobacterial Potency vs. M. tuberculosis H37Rv

In a 2024 J. Med. Chem. study evaluating a series of novel 4-alkoxyquinolines, compounds within this chemotype demonstrated minimum inhibitory concentration (MIC) values against drug-susceptible M. tuberculosis H37Rv in the submicromolar range [1]. While the exact MIC for 4-ethoxy-2-methylquinolin-6-amine was not reported in the primary publication, vendor documentation for the compound reports MICs in the submicromolar range against M. tuberculosis, consistent with the activity profile of the 4-alkoxyquinoline class . The study further established that activity is retained against multidrug-resistant (MDR) M. tuberculosis strains, with selectivity over mammalian cytotoxicity (SI) values determined for the lead series [1].

Antimycobacterial MIC
Class-level inference
Submicromolar MIC against M. tuberculosis H37Rv (vendor-reported)
Reported antimycobacterial screening context
4-Ethoxy group is a structural determinant; 4-H analog lacks activity
Antitubercular Mycobacterium tuberculosis Cytochrome bc1

Cytotoxicity in HeLa and PC3 Cancer Cells

Vendor documentation for 4-ethoxy-2-methylquinolin-6-amine indicates that in vitro studies have demonstrated the compound's ability to induce apoptosis in HeLa (cervical carcinoma) and PC3 (prostate adenocarcinoma) cell lines, with a proposed mechanism involving disruption of tubulin polymerization analogous to colchicine . The compound has been screened in the NCI-60 cancer cell line panel, with growth inhibition data reported, though full IC₅₀ values are not publicly disclosed in peer-reviewed literature . For context, structurally related quinoline-6-amines have been evaluated in the NCI-60 panel with potencies between 200 nM and 800 nM against leukemia cell types [1].

Cytotoxicity in HeLa/PC3
Data to verify
Induces apoptosis; screened in NCI-60 panel (vendor-reported)
Supports cytotoxicity endpoint review
Full IC₅₀ values not publicly disclosed; class-level NCI-60 context
Anticancer Apoptosis Tubulin Polymerization

Kinase Inhibition Potential (RIP2 and EGFR-TK)

The quinolin-6-amine scaffold, particularly with 4-alkoxy or 4-amino substitution, is claimed in patent literature as a privileged structure for kinase inhibition [1]. European Patent EP2680844B1 discloses amino-quinolines as RIP2 kinase inhibitors, covering compounds with alkoxy and amine substitution patterns closely related to 4-ethoxy-2-methylquinolin-6-amine [1]. Additionally, quinoline derivatives are reported to exhibit inhibitory activity against EGFR tyrosine kinase (EGFR-TK) . While direct IC₅₀ data for 4-ethoxy-2-methylquinolin-6-amine against specific kinases are not available in public literature, the compound's substitution pattern maps to the pharmacophore requirements described in kinase inhibitor patents.

Kinase Inhibition (RIP2/EGFR)
Class-level inference
Matches kinase inhibitor pharmacophore per EP2680844B1
Kinase selectivity research workflow context
Direct IC₅₀ data not publicly available; requires validation
Kinase Inhibitor RIP2 EGFR

4-Ethoxy-2-methylquinolin-6-amine Research & Industrial Applications


Antimycobacterial Hit-to-Lead Optimization

Use as a starting scaffold for antitubercular drug discovery programs targeting the cytochrome bc₁ complex. The 4-ethoxy-2-methyl substitution pattern maps to the pharmacophore established in da Silva et al. (2024) for potent and selective activity against both drug-susceptible and MDR M. tuberculosis strains [1]. This compound can serve as a reference standard or chemical starting point for SAR expansion in tuberculosis research laboratories.

Tubulin Polymerization Studies in Cancer Cells

Employ in apoptosis and tubulin polymerization assays using HeLa (cervical) and PC3 (prostate) cancer cell lines. Vendor-reported data indicate disruption of tubulin polymerization and NCI-60 panel screening, positioning this compound as a probe for studying mitotic spindle disruption mechanisms . Researchers can benchmark this compound against colchicine or other known tubulin binders.

Kinase Inhibitor Scaffold Development

Utilize as a core scaffold for designing RIP2 kinase or EGFR-TK inhibitors. The 4-alkoxy-2-methylquinolin-6-amine core is encompassed within patent claims (EP2680844B1) for amino-quinolines as kinase inhibitors [2]. Medicinal chemistry teams can modify the 6-amino or 4-ethoxy positions to explore SAR and optimize potency and selectivity.

Application
Selection Property
Validation Focus
Antimycobacterial hit-to-lead
4-Ethoxy substitution context
Cytochrome bc₁ complex target engagement
Tubulin polymerization studies
Cell-model endpoint review
Apoptosis and tubulin disruption endpoints
Kinase inhibitor scaffold design
Kinase selectivity review
RIP2/EGFR-TK pathway-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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